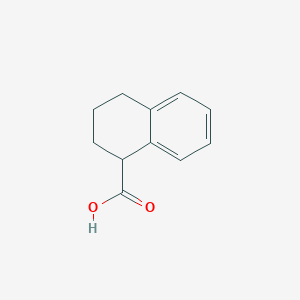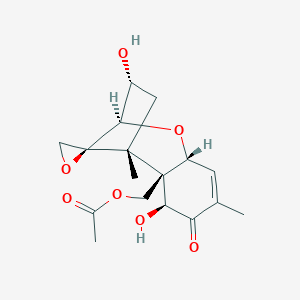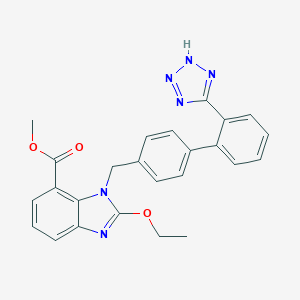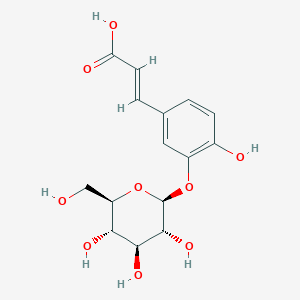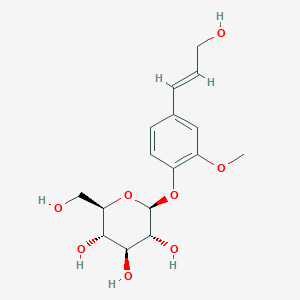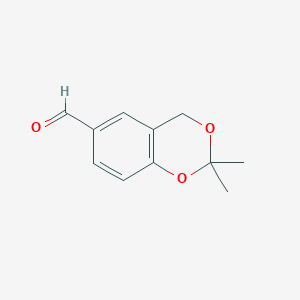
6-Formyl-2,2-dimethyl-1,3-benzodioxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-Formyl-2,2-dimethyl-1,3-benzodioxan" is a compound of interest within organic chemistry, particularly in the context of synthesis and the exploration of its chemical behavior and properties. The compound belongs to the benzodioxan family, characterized by a 1,3-benzodioxan core structure, and has potential applications in various fields including materials science and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of benzodioxan derivatives involves strategic functionalization to introduce various substituents, such as the formyl group. For example, the preparation of related compounds like 2-formyl-1,4-benzodioxane involves reduction of corresponding esters and further functional group transformations without significant racemization, indicating the potential pathways for synthesizing closely related compounds (Petragnani, Brocksom, & Moro, 1977).
Molecular Structure Analysis
Molecular structure analysis of benzodioxan derivatives, including X-ray crystallography and NMR spectroscopy, reveals the planar molecular structures and conformational details crucial for understanding their reactivity and physical properties. For instance, the structural characterization of similar compounds demonstrates the importance of planarity and conformation in determining their chemical behavior and potential applications as organic semiconductors (Kashiki et al., 2011).
Chemical Reactions and Properties
Benzodioxan derivatives undergo various chemical reactions, including ether and ester formation, diazo coupling, and reactions under acidic conditions leading to polycondensation. These reactions highlight the reactivity of the hydroxy group and the influence of the 1,3-benzodioxan ring structure on chemical transformations (Denisov, Grishchenkova, & Fokin, 1983).
Physical Properties Analysis
The physical properties of benzodioxan derivatives, such as solubility and crystallinity, are influenced by the molecular structure and the nature of substituents. The planarity and conformation of the molecular structure, as well as the presence of substituents, affect the solubility and potential as organic semiconductors (Kashiki et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are determined by the functional groups present in the benzodioxan derivatives. The formyl group, in particular, plays a significant role in the chemical reactivity, allowing for further derivatization and functional group transformations (Petragnani, Brocksom, & Moro, 1977).
Applications De Recherche Scientifique
-
Pyrrole-based Compounds in Medicinal Chemistry
- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Method of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
- Application : Formamides are an important class of organic compounds having diverse applications in synthetic organic chemistry and medicinal chemistry .
- Method of Application : An efficient, environmentally benign, chemoselective, microwave-assisted N-formylation protocol of aromatic, aliphatic, alicyclic, benzylic amines, inactivated aromatic amines and sterically demanding heterocyclic amines using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been developed .
- Results : This affords a series of N-substituted formamides with good to excellent yields (23 examples, 53–96% yield) and can be readily scaled .
Propriétés
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWEAQJZJKFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formyl-2,2-dimethyl-1,3-benzodioxan | |
CAS RN |
54030-33-0 |
Source


|
| Record name | 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

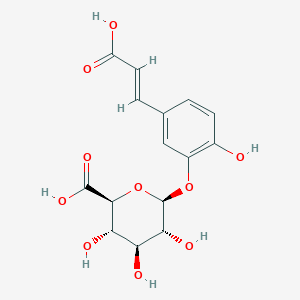
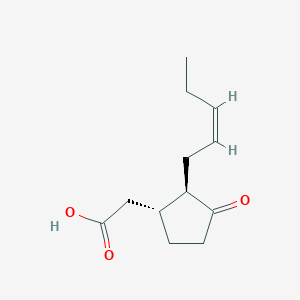
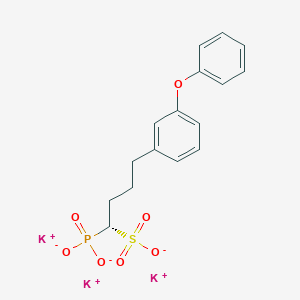

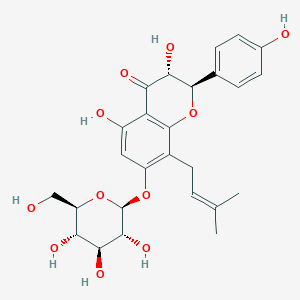
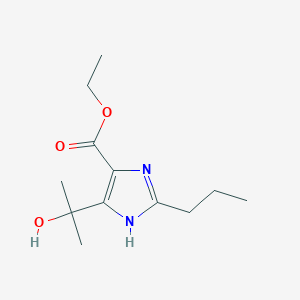
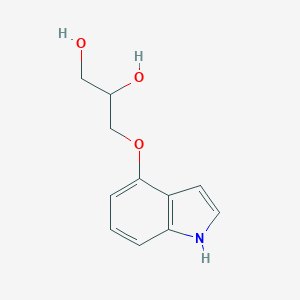
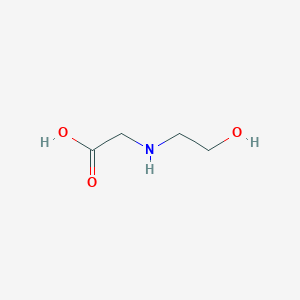
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
